
Cefadroxil
Overview
Description
Cefadroxil is a first-generation cephalosporin antibiotic introduced in the 1980s. It exhibits broad-spectrum activity against gram-positive bacteria, including Streptococcus pyogenes and methicillin-susceptible Staphylococcus aureus (MSSA), and moderate activity against some gram-negative pathogens . This compound is distinguished by its high oral bioavailability (~90%) and prolonged plasma half-life (1.5–2.0 hours), enabling less frequent dosing compared to other first-generation cephalosporins . Its absorption is mediated by the intestinal peptide transporter PEPT1, while renal excretion involves PEPT2, contributing to sustained urinary concentrations . Clinically, it is used for urinary tract infections (UTIs), skin infections, and respiratory tract infections .
Preparation Methods
Synthetic Routes and Methodological Frameworks
The preparation of Cefadroxil predominantly revolves around two synthetic pathways: silylation-condensation-hydrolysis and ammonia-mediated recrystallization . Each method employs distinct reagents and conditions to achieve the desired stereochemical configuration and physicochemical properties.
Silylation-Condensation-Hydrolysis Method
This industrially prevalent method, detailed in US Patent US20040077849A1, involves five sequential steps:
Silylation of 7-Amino Desacetoxy Cephalosporanic Acid (7-ADCA) :
- 7-ADCA is treated with trimethyl silyl chloride (TMSCl) and hexamethyl disilazane (HMDS) in solvents such as methylene chloride (MDC), ethyl acetate, or N,N-dimethylformamide (DMF).
- Reaction conditions: 30°C to reflux for 120–130 minutes, yielding a silylated intermediate (Formula III).
Mixed Anhydride Formation :
- D(−) α-4-hydroxyphenyl glycine Dane salt methyl, potassium reacts with methyl chloroformate in MDC/N,N-dimethylacetamide (DMAc) or DMF, catalyzed by N-methyl morpholine (1–5 mol%) at −44°C to −40°C.
Condensation with Silylated 7-ADCA :
- The mixed anhydride is coupled with the silylated 7-ADCA at subzero temperatures (−40°C to −44°C) for 90–100 minutes, forming a β-lactam intermediate (Formula VII).
Hydrolysis and Solvate Formation :
Desolvation and Crystallization :
Critical Parameters :
- Solvent Selection : MDC/DMAc mixtures enhance anhydride stability, while DMF aids in solvate formation.
- Temperature Control : Subzero temperatures during condensation prevent β-lactam ring degradation.
- pH Adjustment : Precise pH control (4.0–6.0) ensures optimal crystallinity and purity.
Ammonia-Mediated Recrystallization Method
A complementary approach from Chinese Patent CN102268019B focuses on purity enhancement:
Initial Purification :
- Crude this compound is washed with ethanol or ether at ≤30°C to remove impurities.
Ammonia Dissolution :
- The washed product is dissolved in ammonia water (pH ≤9), filtering out insoluble residues.
Acidic Reprecipitation :
Advantages :
- Eliminates residual solvents (e.g., DMF) that may cause toxicity.
- Enhances purity to >99.5% by removing stereochemical byproducts.
Optimization of Reaction Conditions
Solvent Systems and Catalysts
Impact of Temperature on Desolvation
Thermogravimetric analysis (TGA) reveals that desolvation in water at 30–70°C efficiently removes DMF without degrading the cephem nucleus. Prolonged heating (>4 hours) at ≥70°C initiates decomposition, evidenced by mass loss above 185°C.
Quality Control and Characterization
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy : Peaks at 1770 cm⁻¹ (β-lactam C=O) and 1660 cm⁻¹ (amide I) confirm structural integrity.
- Nuclear Magnetic Resonance (NMR) : JHH coupling constants (e.g., J6,7 = 4.8 Hz) verify the cis-configuration of the β-lactam ring.
Thermal Stability
- Dehydration : this compound monohydrate loses 4.72% mass at 50–150°C, corresponding to water removal.
- Decomposition : Exothermic peaks at 185–225°C (ΔH = 450–500 J/g) indicate cephem ring breakdown.
Industrial-Scale Production Considerations
Cost Efficiency :
- The silylation method requires expensive silylating agents (HMDS) but offers higher throughput.
- The ammonia method reduces solvent costs but involves multiple recrystallization steps.
Environmental Impact :
- DMF and MDC are classified as hazardous air pollutants (HAPs), necessitating closed-loop recycling systems.
Regulatory Compliance :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Cefadroxil undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the β-lactam ring.
Oxidation: It can undergo oxidation reactions, although these are less common.
Substitution: Substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used as reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Leads to the formation of degraded products with an open β-lactam ring.
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Results in substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections . It functions by inhibiting bacteria's ability to build cell walls, leading to their destruction . It is available in oral capsules, tablets, and liquid forms .
Indications and Uses
This compound is prescribed for the treatment of several types of bacterial infections .
- Bacterial Infections this compound is indicated for treating bacterial infections .
- Skin and Soft Tissue Infections It can be used to address infections of the skin and related tissues .
- Throat and Tonsil Infections this compound is effective against infections of the throat or tonsils .
- Urinary Tract Infections (UTIs) It is commonly used in the treatment of bladder infections .
While this compound is effective against specific bacteria, its suitability depends on the particular germs causing the infection and their potential resistance to the antibiotic . It may also be used for conditions not explicitly listed, as determined by a healthcare provider .
Clinical Efficacy
This compound has demonstrated high rates of clinical success in treating infections . A study evaluating its safety and efficacy in 1030 patients showed an overall clinical success rate of 91.8%, with 881 complete cures and 65 clinical cures .
In this study, this compound was particularly effective against respiratory tract infections (97.5% clinical success) and genito-urinary tract infections (84.5% clinical success) . It eradicated 87% of 1110 isolated pathogens, including Staphylococcus aureus, beta-hemolytic streptococci, Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis .
Case Study: Complex Regional Pain Syndrome (CRPS)
A case report described the successful use of this compound in a patient with long-standing, treatment-resistant complex regional pain syndrome (CRPS) . The patient, who had suffered from CRPS for six years, experienced a reduction in pain and motor dysfunction within days of starting this compound treatment for a minor infection . Symptoms returned when this compound was discontinued and improved again when the treatment was restarted . The patient continued this compound therapy for more than three years with sustained symptom relief .
Adverse Effects
Common side effects of this compound include rash and diarrhea . Severe side effects are less common but can include watery or bloody diarrhea . If these symptoms occur, medical attention should be sought immediately . Other potential side effects include allergic reactions, severe stomach pain, fever, and kidney problems .
Storage Conditions
- Oral Capsules and Tablets : this compound tablets and capsules should be stored at room temperature, between 68°F to 77°F (20°C to 25°C). They can be exposed to temperatures between 59°F to 86°F (15°C to 30°C) for brief periods. It is best to store them in a cool, dry place .
- Oral Liquid : this compound liquid should be stored in the refrigerator between 36°F and 46°F (2°C and 8°C). Any unused liquid should be discarded after 14 days .
Mechanism of Action
Cefadroxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to cell wall biosynthesis arrest and eventual bacterial cell lysis due to the activity of autolytic enzymes .
Comparison with Similar Compounds
Pharmacokinetic Properties
Table 1: Pharmacokinetic Comparison of Cefadroxil and Key Comparators
Key Findings :
- Half-life : this compound’s longer half-life allows twice-daily or even once-daily dosing in conditions like pyoderma, whereas cephalexin requires more frequent administration .
- Tissue Penetration : this compound achieves higher concentrations in skin-blister fluid and sputum compared to cephalexin, enhancing efficacy in skin and respiratory infections .
- Drug Interactions: Unlike cephalexin, this compound’s absorption is unaffected by the H+-coupled transporter inhibitor tenapanor, suggesting fewer gastrointestinal interactions .
Antimicrobial Efficacy
Table 2: Clinical Efficacy in Key Indications
Key Findings :
- Pyoderma : A randomized trial demonstrated this compound’s superior bacteriologic eradication (96% vs. 89%) and compliance (95% vs. 65%) over cephalexin due to once-daily dosing .
- Strep Pharyngitis : this compound outperformed penicillin V in bacteriologic cure rates (95.8% vs. 88.7%) and recurrence rates (4.9% vs. 7.1%) .
- Synergy : In Mycobacterium kansasii infections, this compound showed strong synergism with clarithromycin, reducing bacterial load to undetectable levels in vitro .
Dosing Advantages
Biological Activity
Cefadroxil is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, and is characterized by its bactericidal properties through the inhibition of bacterial cell wall synthesis. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound acts by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation process crucial for cell wall synthesis, leading to cell lysis and death. The compound's structure, a p-hydroxy derivative of cephalexin, contributes to its effectiveness against a variety of pathogens.
Antimicrobial Spectrum
This compound demonstrates potent activity against numerous Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Streptococcus pyogenes
Its efficacy against Gram-negative bacteria is comparatively lower but includes strains such as:
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to other antibiotics:
Bacterial Strain | This compound MIC (µg/mL) | Cephalexin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 0.5 | 1 | 2 |
Streptococcus pneumoniae | 1 | 1 | 0.5 |
Escherichia coli | 4 | >16 | 8 |
Data indicates that this compound is often more effective than cephalexin against certain strains, especially in clinical isolates collected from patients with infections .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours. It has a bioavailability of approximately 90%, with renal excretion being the primary route for elimination. The drug's half-life ranges from 1 to 2 hours, necessitating multiple daily doses for sustained therapeutic effects .
Study on Clinical Efficacy
A study conducted on patients with skin and soft tissue infections demonstrated that this compound significantly reduced infection rates compared to placebo. The results indicated a clinical cure rate of approximately 85% among patients treated with this compound versus 45% in the placebo group .
In Vitro Activity Assessment
Another investigation assessed the in vitro antibacterial activity of this compound capsules consumed by hospitalized patients. The study found that this compound maintained consistent inhibitory activity against common pathogens, reinforcing its utility in clinical settings .
Resistance Patterns
While this compound is effective against many bacterial strains, resistance has been observed due to the production of β-lactamases by certain bacteria. This resistance mechanism hydrolyzes the β-lactam ring structure of this compound, rendering it ineffective. Continuous monitoring and susceptibility testing are essential to ensure effective use in clinical practice .
Q & A
Basic Research Questions
Q. How can researchers validate an analytical method for quantifying cefadroxil in pharmaceutical formulations?
- Methodological Answer : To validate a UV-spectrophotometric method, prepare a calibration curve using this compound concentrations (0.5–30 µg/mL) in water. Assess linearity (R² ≥ 0.99), limit of detection (LOD), and limit of quantification (LOQ) per ICH guidelines. Test intra-day and inter-day precision (RSD < 2%) and accuracy (recovery 98–102%) using spiked samples. Robustness is evaluated by varying pH, temperature, and solvent composition .
Q. What experimental parameters are critical for assessing this compound’s oral absorption in preclinical models?
- Methodological Answer : Key parameters include plasma concentration-time profiles (AUC₀–t, Cₘₐₓ, Tₘₐₓ) and tissue-specific corrections for blood contamination. Use noncompartmental analysis (e.g., Phoenix WinNonlin) to calculate pharmacokinetic metrics. Compare wild-type and transporter-deficient models (e.g., PepT1 knockout mice) to evaluate transporter-mediated absorption .
Q. How should dissolution studies be designed to compare this compound tablet formulations?
- Methodological Answer : Use USP apparatus with sink conditions (e.g., pH 6.8 buffer) to measure dissolution rates. Validate methods for specificity (no interference from excipients) and repeatability. Compare dissolution profiles using similarity factors (f₂ > 50) and assess compliance with pharmacopeial standards .
Advanced Research Questions
Q. How can population pharmacokinetic modeling resolve inter-individual variability in this compound renal excretion?
- Methodological Answer : Develop a nonlinear mixed-effects model (e.g., NONMEM) incorporating covariates like renal transporter expression (e.g., Pept2). Validate using visual predictive checks (VPCs) to ensure 90% of observed data falls within simulated 5th–95th percentiles. Sensitivity analysis identifies critical parameters (e.g., clearance rates) .
Q. What in silico strategies predict this compound’s absorption in humans with high accuracy?
- Methodological Answer : Use GastroPlus® ACAT models with parameters scaled from preclinical data. Input intestinal transit times, permeability (Pₑff), and pH-dependent solubility. Validate predictions against clinical AUC and Cₘₐₓ data. Perform parameter sensitivity analyses to prioritize factors like intestinal permeability and fluid volume .
Q. How can bioavailability challenges limit this compound’s repurposing as an anti-inflammatory agent?
- Methodological Answer : Conduct in silico docking (e.g., AutoDock Vina) to identify this compound’s binding affinity for inflammatory targets (e.g., TNF-α, IL-6). Validate via network pharmacology and gene expression assays. Address bioavailability barriers using prodrug strategies or nanoformulations to enhance solubility and permeability .
Q. How to reconcile contradictions between in vivo and in silico data on this compound absorption?
- Methodological Answer : Cross-validate models using in vitro permeability assays (e.g., Caco-2 cells) and in vivo knockout models. Adjust in silico parameters (e.g., transporter expression levels) to match observed Tₘₐₓ and AUC discrepancies. Use Bayesian approaches to refine predictions .
Q. What computational methods assess this compound’s multi-mechanistic anti-inflammatory potential?
- Methodological Answer : Combine molecular docking, molecular dynamics simulations, and gene ontology (GO) enrichment analysis. Use Cytoscape for network pharmacology to map interactions between this compound and inflammation-related pathways (e.g., NF-κB). Validate with qPCR for cytokine expression .
Q. How can adsorption studies optimize this compound removal from industrial wastewater?
- Methodological Answer : Use response surface methodology (RSM) to optimize mesoporous silica nanoparticle (MSN) adsorption. Test pH (3–7) and adsorbent dosage (0.1–1.5 g/L). Validate kinetics with pseudo-second-order models and isotherms with Langmuir/Freundlich equations. Confirm efficiency via SPE-HPLC recovery rates (>95%) .
Q. What experimental designs evaluate the impact of genetic polymorphisms on this compound’s efficacy?
- Methodological Answer : Conduct genotype-stratified clinical trials or use CRISPR-edited cell lines to study transporter variants (e.g., PepT1 S117L). Measure pharmacokinetic differences (AUC, Cₘₐₓ) and correlate with SNP data. Use ANOVA for statistical comparisons between genotypes .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022749 | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.99e-01 g/L | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50370-12-2, 66592-87-8 | |
Record name | Cefadroxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefadroxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cefadroxil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefadroxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFADROXIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.